1-(2-Methoxyphenyl)-4-[2-nitro-4-(3-propyl-1,2,4-oxadiazol-5-yl)phenyl]piperazine
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Overview
Description
1-(2-Methoxyphenyl)-4-[2-nitro-4-(3-propyl-1,2,4-oxadiazol-5-yl)phenyl]piperazine is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a methoxyphenyl group, a nitrophenyl group, and an oxadiazole ring, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxyphenyl)-4-[2-nitro-4-(3-propyl-1,2,4-oxadiazol-5-yl)phenyl]piperazine typically involves multi-step organic reactions. The process begins with the preparation of the core piperazine structure, followed by the introduction of the methoxyphenyl and nitrophenyl groups through nucleophilic substitution reactions. The oxadiazole ring is then formed via cyclization reactions involving appropriate precursors.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations efficiently.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methoxyphenyl)-4-[2-nitro-4-(3-propyl-1,2,4-oxadiazol-5-yl)phenyl]piperazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation: Formation of corresponding nitroso or amino derivatives.
Reduction: Conversion to amino derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(2-Methoxyphenyl)-4-[2-nitro-4-(3-propyl-1,2,4-oxadiazol-5-yl)phenyl]piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyphenyl)-4-[2-nitro-4-(3-propyl-1,2,4-oxadiazol-5-yl)phenyl]piperazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The nitro group and oxadiazole ring play crucial roles in its interaction with biological molecules, influencing its pharmacological properties.
Comparison with Similar Compounds
- 1-(2-Methoxyphenyl)-4-[2-nitrophenyl]piperazine
- 1-(2-Methoxyphenyl)-4-[2-(3-propyl-1,2,4-oxadiazol-5-yl)phenyl]piperazine
- 1-(2-Methoxyphenyl)-4-[2-nitro-4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]piperazine
Uniqueness: 1-(2-Methoxyphenyl)-4-[2-nitro-4-(3-propyl-1,2,4-oxadiazol-5-yl)phenyl]piperazine is unique due to the specific combination of functional groups and the presence of the oxadiazole ring. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
5-[4-[4-(2-methoxyphenyl)piperazin-1-yl]-3-nitrophenyl]-3-propyl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O4/c1-3-6-21-23-22(31-24-21)16-9-10-17(19(15-16)27(28)29)25-11-13-26(14-12-25)18-7-4-5-8-20(18)30-2/h4-5,7-10,15H,3,6,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIPBAAQVUIKQAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NOC(=N1)C2=CC(=C(C=C2)N3CCN(CC3)C4=CC=CC=C4OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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